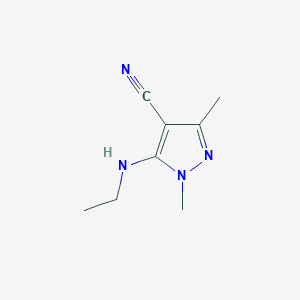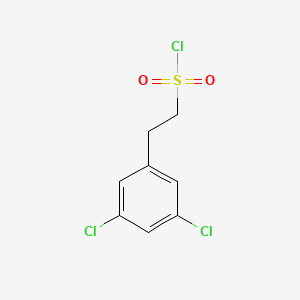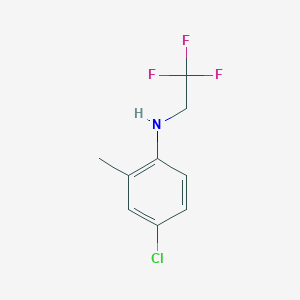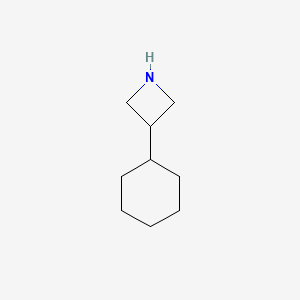
3-Cyclohexylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a cyclohexyl group attached to the third carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclohexylazetidine, often involves cyclization reactions. One common method is the intramolecular cyclization of amino alcohols or amino halides. For instance, the cyclization of 3-cyclohexyl-1-aminopropanol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反应分析
Types of Reactions: 3-Cyclohexylazetidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
科学研究应用
3-Cyclohexylazetidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Cyclohexylazetidine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, certain derivatives may inhibit enzymes or receptors involved in disease processes .
相似化合物的比较
Azetidine: A simpler four-membered ring structure without the cyclohexyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Piperidine: A six-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.
Uniqueness: 3-Cyclohexylazetidine is unique due to its specific ring strain and the presence of the cyclohexyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidines and related compounds .
属性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC 名称 |
3-cyclohexylazetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2 |
InChI 键 |
MTKFRSYJQSSPBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)
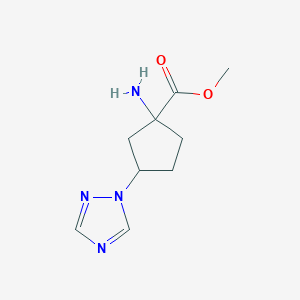
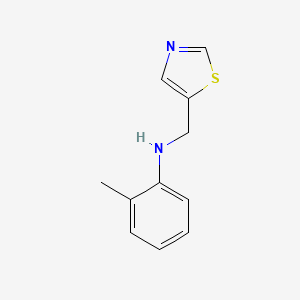
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
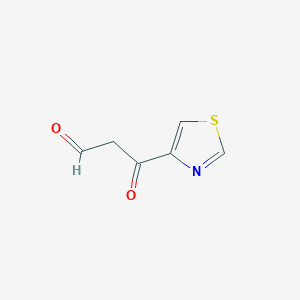
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)

